

Navigating VCH-286 in Preclinical Research: A Technical Guide

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Compound of Interest		
Compound Name:	VCH-286	
Cat. No.:	B611646	Get Quote

It appears there may be a typographical error in the compound name "VCH-286." Based on current research, two compounds with similar designations, KCL-286 and GSK2556286, are prominent in animal model studies. This technical support center provides detailed information for both compounds to ensure researchers can effectively refine dosage and experimental design.

Section 1: KCL-286 for Spinal Cord Injury Models

KCL-286 is an orally active and brain-penetrant retinoic acid receptor (RAR) β2 agonist investigated for its potential in treating spinal cord and traumatic nerve injuries.[1] It functions by activating RARβ2 in injured neurons, which promotes axonal regeneration, modulates neuroinflammation, and regulates the extracellular matrix.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for KCL-286?

A1: KCL-286 is an agonist of the retinoic acid receptor β 2 (RAR β 2).[1][3] The binding of KCL-286 to the RAR β 2/retinoid X receptor (RXR) heterodimer on the retinoic acid response element (RARE) activates transcriptional pathways essential for axonal regeneration.[2][4] This process helps stimulate the outgrowth of axons, the nerve fibers responsible for transmitting signals.[3]

Q2: What are the recommended starting doses for KCL-286 in rat models of spinal cord injury?



A2: A frequently cited effective oral dose in rat models is 3 mg/kg, administered every other day for four weeks.[1] The minimum pharmacologically active dose (PAD) in rats has been established at 0.3 mg/kg.[2]

Q3: What are the known pharmacokinetic parameters of KCL-286 in animals?

A3: Preclinical data have shown a mean half-life (t1/2) of 1.4 hours in rats and 2.5 hours in dogs.[2] At a 3 mg/kg dose in rats, the maximum plasma concentration (Cmax) was 1,750 ng/ml and the area under the curve from 0-24 hours (AUC0-24h) was 10,808 ng.h/ml on day one.[4]

Troubleshooting Guide

Issue 1: Suboptimal functional recovery observed in a rat spinal cord contusion model.

- Possible Cause: Inadequate dosage.
- Troubleshooting Step: The effective dose in a rat model of sensory root avulsion was 3
 mg/kg administered orally every other day.[1] Ensure your dosing regimen aligns with this
 proven dosage. Consider that the optimal dose may vary depending on the specific injury
 model.

Issue 2: Difficulty in assessing target engagement in vivo.

- Possible Cause: Lack of a reliable biomarker.
- Troubleshooting Step: RARβ2 mRNA expression in white blood cells can be used as a surrogate marker for target engagement.[2] Additionally, plasma levels of S100B have been identified as a putative efficacy biomarker that correlates with axonal regeneration in nerveinjured rats.[4][5]

Quantitative Data Summary

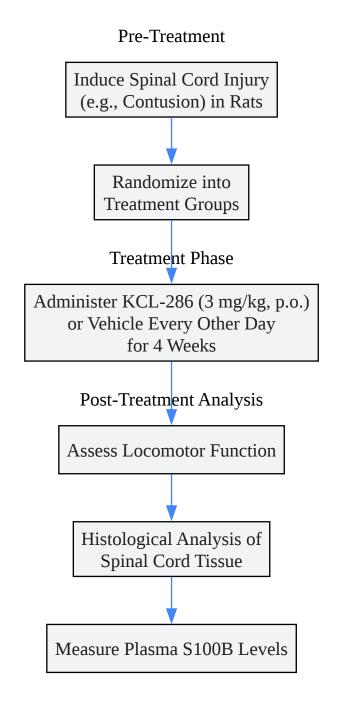


Parameter	Value	Species	Model	Source
EC50 (RARβ2)	1.9 nM	In vitro	[1]	
EC50 (RARα)	26 nM	In vitro	[1]	
EC50 (RARy)	11 nM	In vitro	[1]	_
Effective Oral Dose	3 mg/kg (every other day)	Rat	Spinal Cord Contusion & Dorsal Root Avulsion	[1]
Minimum Active Dose	0.3 mg/kg	Rat	[2]	
Half-life (t1/2)	1.4 hours	Rat	[2]	
Half-life (t1/2)	2.5 hours	Dog	[2]	
Cmax (at 3 mg/kg)	1,750 ng/ml	Rat	[4]	
AUC0-24h (at 3 mg/kg)	10,808 ng.h/ml	Rat	[4]	
No-Adverse- Event Level (NOAEL)	10 mg/kg (daily for 28 days)	Dog	[4]	

Experimental Protocols & Visualizations

Experimental Workflow for KCL-286 Efficacy Study in a Rat Model



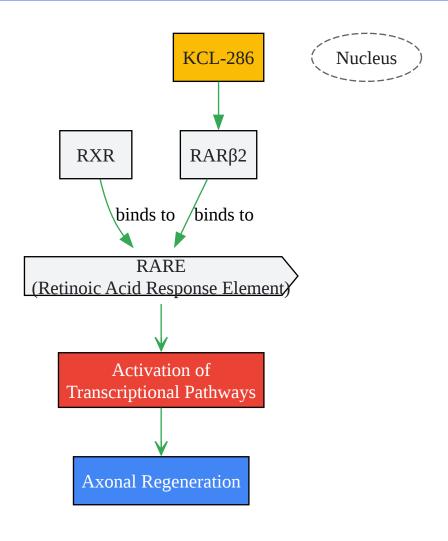


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KCL-286 Efficacy Study Workflow

Signaling Pathway of KCL-286





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KCL-286 Signaling Pathway

Section 2: GSK2556286 for Tuberculosis Models

GSK2556286 is an orally active inhibitor of Mycobacterium tuberculosis that demonstrates cholesterol-dependent activity.[6] It is being investigated for its potential to shorten tuberculosis treatment regimens.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2556286?

A1: GSK2556286 acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[6][8] This activation leads to a significant increase in intracellular cyclic AMP



(cAMP) levels, which in turn inhibits cholesterol catabolism, a crucial metabolic pathway for the bacterium's survival within the host.[6][7][8]

Q2: What are the effective doses of GSK2556286 in mouse models of tuberculosis?

A2: In chronic tuberculosis infection models in BALB/c and C3HeB/FeJ mice, GSK2556286 has been tested at doses ranging from 10 to 200 mg/kg.[9] A dose of 100 mg/kg administered orally five days a week for six weeks has been used in C3HeB/FeJ mice for selecting resistant mutants.[10]

Q3: Is the activity of GSK2556286 dependent on the bacterial growth medium?

A3: Yes, the inhibitory activity of GSK2556286 is notably higher in the presence of cholesterol. The IC50 is significantly lower in cholesterol-containing media compared to media with glucose as the primary carbon source.[6]

Troubleshooting Guide

Issue 1: Low in vitro activity against M. tuberculosis.

- Possible Cause: Inappropriate culture medium.
- Troubleshooting Step: Ensure that the in vitro culture medium is supplemented with cholesterol. GSK2556286's mechanism of action is dependent on the inhibition of cholesterol metabolism.[6]

Issue 2: Emergence of drug-resistant mutants.

- Possible Cause: Mutations in the cya gene (Rv1625c).
- Troubleshooting Step: Resistance to GSK2556286 has been linked to mutations in the cya gene.[10] Sequencing of this gene in resistant isolates can confirm the mechanism of resistance.

Quantitative Data Summary

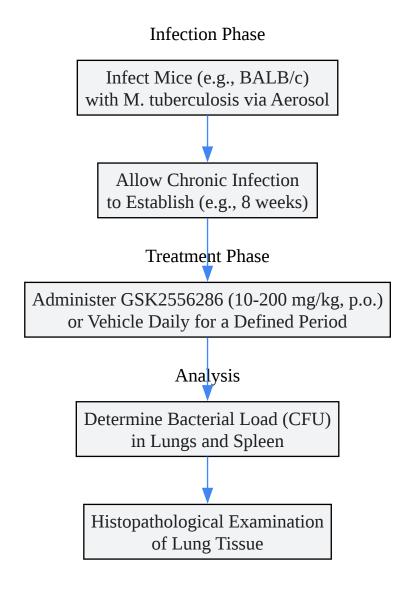


Parameter	Value	Species/Cell Line	Model/Conditi on	Source
IC50	0.07 μΜ	THP-1 cells	Intracellular M. tuberculosis	[6][10]
IC50 (H37Rv)	2.12 μΜ	In vitro	Cholesterol medium	[6]
IC50 (Erdman)	0.71 μΜ	In vitro	Cholesterol medium	[6]
IC50 (H37Rv)	>125 μM	In vitro	Glucose medium	[6]
IC50 (Erdman)	>50 μM	In vitro	Glucose medium	[6]
Effective Dose Range	10-200 mg/kg	Mouse	Chronic TB infection	[9][11]
Oral Bioavailability	High	Mouse	[9]	
Oral Bioavailability	Moderate	Rat, Dog	[9]	_

Experimental Protocols & Visualizations

Experimental Workflow for GSK2556286 In Vivo Efficacy Study



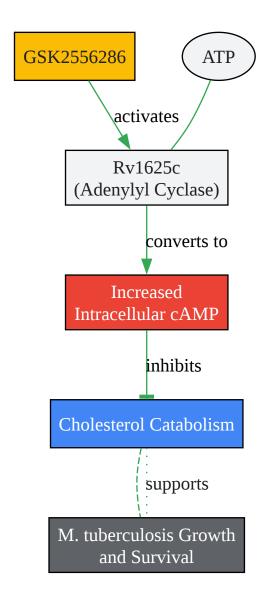


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GSK2556286 In Vivo Efficacy Workflow

Signaling Pathway of GSK2556286





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GSK2556286 Signaling Pathway

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